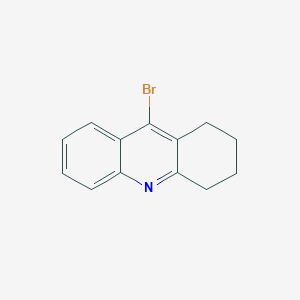

9-Bromo-1,2,3,4-tetrahydroacridine

Description

Significance of the Acridine (B1665455) and Tetrahydroacridine Scaffold in Chemical Research

The acridine scaffold, a nitrogen-containing heterocyclic aromatic compound, and its partially saturated analog, tetrahydroacridine, are privileged structures in medicinal chemistry and materials science. ucj.org.uabeilstein-journals.orgnih.gov The planar nature of the acridine ring system allows it to intercalate with DNA, a property that has been extensively explored in the development of anticancer agents. nih.govnih.gov Furthermore, acridine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antimalarial, and antiviral properties. nih.gov

The tetrahydroacridine core, notably represented by the drug tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine), was the first acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease. beilstein-journals.orgnih.govnih.govacs.org This has spurred extensive research into synthesizing and evaluating a vast library of tetrahydroacridine derivatives for neurodegenerative disorders. nih.govacs.orgnih.gov The versatility of the tetrahydroacridine scaffold allows for modifications at various positions, influencing its biological activity and physicochemical properties. acs.orgresearchgate.netresearchgate.net

Strategic Importance of Halogenation in Heterocyclic Systems for Chemical Modification and Reactivity Tuning

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful and widely used strategy in organic synthesis to modulate the properties of heterocyclic compounds. The introduction of a halogen, such as bromine, can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. This, in turn, can have a profound impact on its biological activity and potential therapeutic applications.

The carbon-bromine bond serves as a versatile synthetic handle. It can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. beilstein-journals.orgnih.gov This allows for the construction of complex molecular architectures and the exploration of structure-activity relationships. For instance, the synthesis of 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines was achieved through a double Sonogashira cross-coupling reaction starting from a di-brominated tetrahydroacridine precursor. beilstein-journals.orgnih.gov This highlights how halogenation provides a key entry point for elaborating the core heterocyclic structure.

Research Trajectories for 9-Bromo-1,2,3,4-tetrahydroacridine and Related Derivatives

Recent research has begun to focus specifically on this compound and its derivatives, driven by the potential to create novel compounds with tailored biological activities. An in silico study investigating the biological activity spectrum of bromo-derivatives of hydroacridines identified this compound as a particularly promising compound. ucj.org.ua

The study predicted that this compound and its derivatives could share common biological targets with established drugs containing the acridine core, such as tacrine. ucj.org.ua Notably, a high probability of binding to DNA-(apurinic or apyrimidinic site) lyase, butyrylcholinesterase, and transcription factor 1-α was predicted for this compound derivatives. ucj.org.ua These findings suggest that the bromo-substituted tetrahydroacridine scaffold is a fertile ground for the discovery of new therapeutic agents.

The synthesis of derivatives, such as 6-bromo-9-amino-1,2,3,4-tetrahydroacridine, and the evaluation of their biological activity further underscore the research trajectory in this area. nih.govacs.org The development of quantitative structure-activity relationship (QSAR) models for such compounds aids in the rational design of new derivatives with enhanced potency and selectivity. nih.govacs.org The exploration of various synthetic routes to access these halogenated tetrahydroacridines remains an active area of investigation, aiming to provide efficient access to a diverse range of analogs for further biological screening.

Structure

3D Structure

Properties

IUPAC Name |

9-bromo-1,2,3,4-tetrahydroacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPQYDJYNNEYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480089 | |

| Record name | 9-Bromo-1,2,3,4-tetrahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337915-93-2 | |

| Record name | 9-Bromo-1,2,3,4-tetrahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Bromo 1,2,3,4 Tetrahydroacridine and Its Analogues

Direct Bromination Protocols for Tetrahydroacridine Systems

Direct bromination offers a straightforward approach to introduce a bromine atom onto the 1,2,3,4-tetrahydroacridine (B1593851) framework. This typically involves the reaction of the parent tetrahydroacridine molecule with a suitable brominating agent.

The introduction of a bromine atom onto the aromatic ring of the tetrahydroacridine system is achieved through an electrophilic aromatic substitution (SEAr) reaction. wikipedia.orglibretexts.org In this type of reaction, an electrophile, in this case, a bromine species, replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction proceeds via a two-step mechanism. Initially, the electrophile attacks the electron-rich aromatic ring, forming a positively charged intermediate known as a sigma complex or arenium ion. libretexts.org This intermediate is stabilized by resonance. In the subsequent step, a proton is eliminated from the ring, restoring aromaticity and resulting in the formation of the brominated product. libretexts.org

The reactivity and orientation of the incoming electrophile are significantly influenced by the existing substituents on the aromatic ring. wikipedia.orgpharmdguru.com Activating groups increase the electron density of the ring, making it more susceptible to electrophilic attack, while deactivating groups have the opposite effect. wikipedia.org

The position at which the bromine atom is introduced on the tetrahydroacridine ring system is a critical aspect of the synthesis, known as regioselectivity. This is governed by the electronic and steric effects of the substituents already present on the molecule, as well as the reaction conditions.

The choice of the brominating reagent plays a pivotal role in controlling the outcome of the reaction. Common reagents for this purpose include N-Bromosuccinimide (NBS) and molecular bromine (Br₂).

N-Bromosuccinimide (NBS): NBS is a versatile and selective brominating agent. organic-chemistry.orgwikipedia.orgorganicchemistrytutor.com It is often used for allylic and benzylic brominations via a radical mechanism, but it can also be used for electrophilic aromatic bromination. wikipedia.orgorganicchemistrytutor.com The advantage of NBS is that it provides a low, constant concentration of bromine in the reaction mixture, which can help to avoid side reactions like polybromination. masterorganicchemistry.com For instance, NBS has been successfully used in the bromination of various aromatic compounds. organic-chemistry.org The reaction of anthracene (B1667546) with NBS in chloroform (B151607) leads to the formation of 9-bromoanthracene (B49045). rsc.org Similarly, NBS can be employed for the α-bromination of carbonyl derivatives. wikipedia.org

Molecular Bromine (Br₂): Direct bromination using molecular bromine, often in the presence of a Lewis acid catalyst like FeBr₃, is a classic method for electrophilic aromatic halogenation. youtube.com However, this method can sometimes lead to a mixture of products due to the high reactivity of bromine. masterorganicchemistry.comgoogle.com For example, the direct bromination of acetone (B3395972) can result in a mixture of mono-, di-, and tri-brominated products. google.com In some cases, regioselective bromination can be achieved by controlling the reaction temperature. For instance, treatment of 6-hydroxytetrahydroisoquinolines with molecular bromine at different temperatures afforded 5-bromo-6-hydroxytetrahydroisoquinolines as the sole products with high regioselectivity. researchgate.net

Table 1: Comparison of Common Brominating Reagents

| Reagent | Formula | Key Features | Common Applications |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid, provides a low concentration of Br₂. wikipedia.orgmasterorganicchemistry.com | Allylic/benzylic bromination, electrophilic aromatic bromination. wikipedia.orgorganicchemistrytutor.com |

| Molecular Bromine | Br₂ | Liquid, highly reactive. masterorganicchemistry.com | Electrophilic aromatic bromination, addition to alkenes. youtube.com |

The choice of solvent and the use of catalysts can significantly influence the regioselectivity of the bromination reaction.

Solvent Effects: The polarity of the solvent can affect the reaction rate and the stability of the intermediates formed during the reaction. For example, the bromination of activated aromatic compounds with NBS has been shown to be efficient in tetrabutylammonium (B224687) bromide. organic-chemistry.org In some cases, solvent-free conditions can be employed, which can offer environmental benefits. nih.gov

Catalysis: Lewis acids are often used as catalysts in electrophilic aromatic bromination to increase the electrophilicity of the bromine. wikipedia.org For instance, the bromination of tetrahydroindene with NBS in the presence of LiClO₄ as a Lewis acid catalyst in acetic acid resulted in the formation of dibromodiacetate derivatives. nih.gov Acidic catalysts like p-toluenesulfonic acid have also been used to facilitate bromination reactions. organic-chemistry.org The use of specific catalysts can also direct the bromination to a particular position. For example, regioselective C2-bromination of fused pyridine (B92270) N-oxides has been achieved using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium bromide as the bromide source. nih.gov

Regioselectivity in Bromination: Directing Effects and Control Strategies

Multi-Step Synthesis Pathways for Brominated Tetrahydroacridines

An alternative to direct bromination is the construction of the brominated tetrahydroacridine ring system from simpler, pre-brominated starting materials. This approach offers greater control over the position of the bromine substituent.

The Friedländer annulation is a powerful and widely used method for the synthesis of quinolines and their derivatives, including tetrahydroacridines. nih.govwikipedia.orgorganic-chemistry.org The classical Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone, in the presence of an acid or base catalyst. nih.govwikipedia.orgorganic-chemistry.org

To synthesize brominated tetrahydroacridines, a brominated 2-aminoaryl ketone or a brominated cyclic ketone can be used as a starting material. For instance, the synthesis of 6-bromo-9-amino-1,2,3,4-tetrahydroacridine has been reported. nih.govacs.org This approach allows for the precise placement of the bromine atom in the final product.

Modifications to the classical Friedländer synthesis have been developed to improve yields and reaction conditions. These include the use of various catalysts such as Lewis acids (e.g., Yb(OTf)₃), solid-supported catalysts (e.g., Nafion), and ionic liquids. nih.govorganic-chemistry.orgresearchgate.net Microwave-assisted Friedländer synthesis has also been shown to be an efficient method. nih.gov For instance, the reaction of 2-aminoaryl ketones with carbonyl compounds under microwave irradiation using silica (B1680970) nanoparticles as a catalyst has been reported to give high yields of quinoline (B57606) derivatives. nih.gov

A modified Friedländer synthesis has been used to incorporate nitroxide rings into the tacrine (B349632) scaffold. nih.gov This highlights the versatility of this reaction in creating a diverse range of substituted tetrahydroacridines.

Cascade Annulation and Cyclization Techniques for Acridine (B1665455) Ring Formation

Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to constructing complex molecular architectures like the acridine ring system from simpler starting materials in a single synthetic operation. These processes involve a sequence of intramolecular or intermolecular bond-forming events, where the product of one reaction becomes the substrate for the next.

One notable strategy involves a radical-induced cascade annulation. For instance, a metal-free approach for synthesizing 2-aryl-4H-chromen-4-ones utilizes a cascade radical-induced C-N cleavage, intramolecular 6-endo-dig annulation, and hydrocarbonylation. nih.gov This method uses readily available propargylamines and air as an oxygen source. nih.gov The reaction is initiated by agents like dimethyl 2,2'-azobis(2-methylpropionate) (AIBME) and (PhSe)2. nih.gov Mechanistic studies suggest a radical pathway is involved in this transformation. nih.gov

Cascade ring expansion reactions also present a powerful tool for creating larger ring systems without the need for high-dilution conditions that are typical for macrocyclization. rsc.org These methods can generate large rings through rearrangements that proceed via normal-sized ring cyclization steps. rsc.org A key challenge in designing these reactions is ensuring a sufficient thermodynamic driving force for the ring expansion. rsc.org

Palladium-Catalyzed Synthesis Routes to Acridine Derivatives

Palladium catalysis has become an indispensable tool in modern organic synthesis, and the construction of acridine derivatives is no exception. These methods often exhibit high efficiency, functional group tolerance, and the ability to form carbon-carbon and carbon-heteroatom bonds with high selectivity.

A novel and efficient palladium-catalyzed protocol has been developed for the synthesis of 9-aryl-substituted acridines from the reaction of 2-aminobenzophenones and cyclohexanones. researchgate.net Another innovative approach involves the palladium-catalyzed reductive annulation of 2-nitrobenzaldehydes and resorcinols to directly synthesize acridinone (B8587238) derivatives. rsc.org This method is noted for its operational simplicity and use of readily available starting materials. rsc.org

Furthermore, a palladium-catalyzed tandem reaction of 2-(arylamino)benzonitrile with arylboronic acids in water provides a route to 9-arylacridines. acs.org This process is scalable and proceeds through a nucleophilic addition of an aryl palladium species to the nitrile group, followed by an intramolecular Friedel–Crafts acylation and dehydration. acs.org Heterogeneous palladium catalysts have also been employed in a one-pot sequential annulation involving a Buchwald–Hartwig amination followed by an intramolecular cyclization to produce acridone (B373769) derivatives under ligand-free conditions. thieme-connect.de This strategy has been successfully applied to the total synthesis of the natural product arborinine. thieme-connect.de

Precursor Design and Chemical Transformations to Achieve Bromination

The introduction of a bromine atom onto the tetrahydroacridine scaffold requires careful consideration of precursor design and the choice of brominating agent. The position of bromination can significantly influence the biological activity of the final compound.

Utilization of Brominated Anilines and Cyclic Ketones

A common and effective method for synthesizing substituted acridines involves the condensation of an aniline (B41778) derivative with a cyclic ketone. To produce 9-bromo-1,2,3,4-tetrahydroacridine, a brominated aniline can be used as a key precursor. For instance, the reaction of a bromo-substituted aniline with cyclohexanone (B45756) in the presence of an acid catalyst can lead to the formation of the corresponding bromo-tetrahydroacridine derivative.

While direct search results for the synthesis of this compound from brominated anilines are not explicitly detailed, the synthesis of related compounds like 6-bromo-9-amino-1,2,3,4-tetrahydroacridine has been reported, implying the use of brominated precursors. nih.gov The synthesis of various monobromoacridines has also been accomplished, indicating the feasibility of this approach. researchgate.net

Generation of Bromine Sources in situ for Targeted Reactions

The use of molecular bromine (Br₂) presents significant safety and handling challenges. Consequently, methods for the in situ generation of bromine have been developed to provide a safer and more controlled approach to bromination reactions.

One such method involves the reaction of an oxidant, like sodium hypochlorite (B82951) (NaOCl), with hydrobromic acid (HBr) or potassium bromide (KBr) to generate the active brominating species directly in the reaction mixture. nih.gov This approach minimizes the risk of bromine exposure as the hazardous reagent is consumed as it is formed. nih.gov Another sustainable method utilizes hydrogen peroxide (H₂O₂) and HBr for the in situ generation of bromine, which has proven to be a safe and efficient protocol. nih.gov

For photochemical applications, bromine can be generated in situ from safer alternatives to molecular bromine. cphi-online.com For example, sodium bromate (B103136) (NaBrO₃), a stable crystalline solid, can be used in combination with concentrated hydrobromic acid to produce bromine for reactions such as photochemical benzylic bromination. cphi-online.com The use of N-bromosuccinimide (NBS) is another common strategy for introducing bromine, particularly for allylic and benzylic bromination, where it can react with hydrogen bromide to slowly generate elemental bromine. cphi-online.comyoutube.com

Chemical Reactivity and Advanced Derivatization of 9 Bromo 1,2,3,4 Tetrahydroacridine

Nucleophilic Substitution Reactions Involving the Bromine Atom

The carbon-bromine bond at the 9-position of the tetrahydroacridine ring is susceptible to attack by nucleophiles, leading to the displacement of the bromide leaving group. pressbooks.pub This classic nucleophilic aromatic substitution is a fundamental transformation for introducing a variety of functional groups onto the acridine (B1665455) core. The electron-deficient nature of the carbon atom, due to the electronegativity of the adjacent nitrogen and the bromine atom, facilitates this reaction.

Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates, yielding the corresponding 9-amino, 9-alkoxy, and 9-thioalkoxy-1,2,3,4-tetrahydroacridine derivatives, respectively. The reaction conditions, such as solvent, temperature, and the nature of the base, can significantly influence the reaction rate and yield. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to be sensitive to the polarity of the solvent, with polar aprotic solvents sometimes leading to unexpected rearrangements. clockss.org

| Nucleophile | Product |

| Amines (R-NH₂) | 9-Amino-1,2,3,4-tetrahydroacridines |

| Alkoxides (R-O⁻) | 9-Alkoxy-1,2,3,4-tetrahydroacridines |

| Thiolates (R-S⁻) | 9-Thioalkoxy-1,2,3,4-tetrahydroacridines |

Table 1: Examples of Nucleophilic Substitution Products of 9-Bromo-1,2,3,4-tetrahydroacridine.

Further Halogenation Studies: Selectivity and Multi-Substitution Patterns

While this compound itself is a halogenated compound, further halogenation can be achieved to introduce additional halogen atoms onto the aromatic rings. The position of this second halogenation is directed by the existing substituents on the acridine core. The bromine atom at the 9-position is a deactivating group, while the partially saturated cyclohexane (B81311) ring can influence the electron distribution in the aromatic system.

Studies on related heterocyclic systems, such as the Diels-Alder reaction of 9-bromoanthracene (B49045) with various dienophiles, have demonstrated that both electronic and steric effects of substituents play a significant role in determining the regioselectivity of the reaction. jksus.org For instance, the reaction with 2-chloroacrylonitrile, where the chlorine atom acts as an electron-withdrawing group, showed a high degree of regioselectivity. jksus.org These principles can be extrapolated to predict the outcomes of further halogenation on the this compound core, where electrophilic attack would likely be directed to specific positions on the benzenoid ring based on the combined directing effects of the existing bromo and amino functionalities within the heterocyclic system.

Reductive Dehalogenation Processes and Mechanistic Investigations

The bromine atom at the 9-position can be removed through reductive dehalogenation, yielding the parent 1,2,3,4-tetrahydroacridine (B1593851). nih.gov This transformation is typically achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd/C) or hydride reagents. The mechanism of this reaction generally involves the oxidative addition of the C-Br bond to a low-valent metal catalyst, followed by a protonolysis or hydrogenolysis step to cleave the carbon-metal bond and regenerate the catalyst.

Mechanistic investigations into similar dehalogenation reactions provide insights into the process. For example, the deoxygenation of 3-bromo-4-nitropyridine N-oxide to produce 3-bromo-4-nitropyridine highlights the use of specific reagents to effect the removal of an atom or group. clockss.org While not a direct dehalogenation, this illustrates the tailored conditions required for specific bond-breaking processes within a substituted pyridine (B92270) ring, a structural element present in acridine.

Oxidative Transformations of the Tetrahydroacridine Core

The 1,2,3,4-tetrahydroacridine core is susceptible to oxidation, which can lead to various products depending on the oxidant and reaction conditions. The partially saturated carbocyclic ring is a primary site for oxidative modification. For instance, oxidation can lead to the formation of acridone (B373769) derivatives or the aromatization of the tetrahydro-ring to yield the fully aromatic acridine system.

Cross-Coupling Chemistry at the Bromine-Substituted Position

The bromine atom at the 9-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex molecules with diverse functionalities.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org this compound can be effectively coupled with a wide range of boronic acids or their esters to introduce aryl, heteroaryl, alkyl, or alkenyl substituents at the 9-position. nih.govsigmaaldrich.com

The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of ligand, base, and solvent is crucial for achieving high yields and accommodating a broad substrate scope, including those with sensitive functional groups. nih.govnih.gov

| Boronic Acid/Ester | Coupled Product |

| Arylboronic acid | 9-Aryl-1,2,3,4-tetrahydroacridine |

| Alkylboronic ester | 9-Alkyl-1,2,3,4-tetrahydroacridine |

| Alkenylboronic acid | 9-Alkenyl-1,2,3,4-tetrahydroacridine |

| Heteroarylboronic acid | 9-Heteroaryl-1,2,3,4-tetrahydroacridine |

Table 2: Representative Products of Suzuki-Miyaura Coupling with this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction provides a powerful and general method for the synthesis of 9-amino-1,2,3,4-tetrahydroacridine derivatives from this compound and a variety of primary and secondary amines.

The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The development of specialized phosphine (B1218219) ligands has been instrumental in expanding the scope of this reaction to include a wide range of amines and aryl halides, often under mild conditions. nih.govrsc.org This methodology has largely replaced harsher, classical methods for the synthesis of aryl amines. wikipedia.org

| Amine | Product | Catalyst System (Example) |

| Primary Amine (R-NH₂) | 9-(Alkyl/Aryl)amino-1,2,3,4-tetrahydroacridine | Pd₂(dba)₃ / BINAP |

| Secondary Amine (R₂NH) | 9-Di(alkyl/aryl)amino-1,2,3,4-tetrahydroacridine | Pd(OAc)₂ / XPhos |

| Ammonia equivalent | 9-Amino-1,2,3,4-tetrahydroacridine | Pd catalyst / specific ligand |

Table 3: Examples of Buchwald-Hartwig Amination Products and Catalysts.

C-H Activation and Functionalization Strategies

While direct C-H activation has emerged as a powerful tool in modern synthetic chemistry for its atom economy, specific applications for the direct functionalization of the C-H bonds on the this compound ring system are not extensively documented in readily available literature. General strategies for transition-metal-catalyzed C-H activation, particularly palladium-catalyzed direct arylation, have been developed for a wide range of heterocyclic compounds. researchgate.netnih.govresearchgate.net These reactions typically involve the coupling of a C-H bond with an aryl halide or pseudohalide. For instance, palladium-catalyzed direct arylation has been successfully applied to various pyrimido[5,4-b]indolizines and N-substituted pyrazoles, demonstrating the feasibility of such transformations on nitrogen-containing heterocycles. nih.govrsc.org

Furthermore, dehydrogenative coupling reactions, which form new carbon-element bonds through the removal of hydrogen, represent another avenue for C-H functionalization. nih.gov These reactions can be promoted by various reagents, including ceric ammonium (B1175870) nitrate, and have been used for both intramolecular and intermolecular biaryl synthesis. researchgate.net While these methodologies are well-established for a range of aromatic and heterocyclic substrates, their specific application to this compound remains an area for further exploration. The presence of the bromo substituent could potentially influence the regioselectivity of C-H activation or compete with the desired C-H functionalization pathway.

Functional Group Interconversions and Modification of the Tetrahydroacridine Ring System

The bromo group at the 9-position of 1,2,3,4-tetrahydroacridine is the primary site for a multitude of functional group interconversions, enabling the synthesis of a diverse library of derivatives. These transformations are crucial for establishing structure-activity relationships (SAR) and optimizing the therapeutic potential of tacrine (B349632) analogues. acs.orgnih.gov

One of the most significant derivatizations is the conversion of the 9-bromo group to a 9-amino group, which is a key structural feature of the well-known acetylcholinesterase inhibitor, tacrine. nih.govmdpi.com This transformation can be achieved through nucleophilic substitution reactions. For example, the related 9-chloro-1,2,3,4-tetrahydroacridine (B1265563) can be converted to 9-(piperazin-1-yl)-1,2,3,4-tetrahydroacridine by reaction with piperazine (B1678402) in the presence of sodium iodide and phenol (B47542) at elevated temperatures. nih.gov This highlights a common strategy for introducing various amine-containing side chains at the 9-position.

Further modifications of the amino group in 9-amino-1,2,3,4-tetrahydroacridine derivatives allow for the introduction of a wide array of functionalities. For instance, the synthesis of N-(bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine was accomplished through the deprotonation of 7-methoxy-9-amino-1,2,3,4-tetrahydroacridine followed by a nucleophilic substitution reaction. nih.gov

The following table summarizes key research findings on the synthesis of 9-amino-1,2,3,4-tetrahydroacridine derivatives, which are conceptually derived from the functional group interconversion of a 9-halo-tetrahydroacridine precursor.

| Starting Material Analogue | Reagents and Conditions | Product | Reference |

| 9-chloro-1,2,3,4-tetrahydroacridine | Piperazine, NaI, Phenol, 180 °C | 9-(piperazin-1-yl)-1,2,3,4-tetrahydroacridine | nih.gov |

| 6,9-dichloro-1,2,3,4-tetrahydroacridine | Piperazine, NaI, Phenol, 180 °C | 6-chloro-9-(piperazin-1-yl)-1,2,3,4-tetrahydroacridine | nih.gov |

| 7-methoxy-9-amino-1,2,3,4-tetrahydroacridine | 1. KOH, DMSO; 2. (E)-1,4-dibromobut-2-ene | N-(bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine | nih.gov |

These examples underscore the versatility of the 9-position of the tetrahydroacridine ring for introducing diverse substituents, a critical strategy in the design of novel therapeutic agents. The development of new tacrine-based hybrids continues to be an active area of research, with the goal of improving efficacy and reducing side effects. mdpi.comescholarship.org

Spectroscopic and Structural Characterization of 9 Bromo 1,2,3,4 Tetrahydroacridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional experiments, the precise arrangement of the carbon skeleton and the chemical environment of each proton can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the number and types of protons in a molecule. In 9-Bromo-1,2,3,4-tetrahydroacridine, the spectrum can be divided into two main regions: the aliphatic region for the tetrahydro ring and the aromatic region for the quinoline (B57606) moiety.

The four methylene (B1212753) groups of the saturated ring (positions 1, 2, 3, and 4) give rise to signals in the aliphatic region of the spectrum. The protons at C-1 and C-4 are adjacent to the aromatic system and are expected to appear as triplets at a downfield-shifted position compared to the protons at C-2 and C-3. spectroteam.ro The protons at C-2 and C-3 will likely appear as a multiplet.

The aromatic region will display signals corresponding to the four protons on the benzene (B151609) ring (H-5, H-6, H-7, and H-8). Their specific chemical shifts and coupling patterns are dictated by their position relative to the nitrogen atom and the fused aliphatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on related structures)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1, H-4 | 2.80 - 3.00 | t (triplet) |

| H-2, H-3 | 1.80 - 2.00 | m (multiplet) |

| H-5, H-7 | 7.40 - 7.80 | m (multiplet) |

| H-6, H-8 | 7.90 - 8.20 | m (multiplet) |

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (aliphatic, aromatic, quaternary). For this compound, a total of 13 distinct signals are expected.

The four sp³-hybridized carbons of the saturated ring (C-1, C-2, C-3, C-4) will resonate in the upfield (aliphatic) region of the spectrum. spectroteam.ro The remaining nine sp²-hybridized carbons, including five quaternary carbons (C-4a, C-5a, C-8a, C-9, C-10a) and four methine carbons (C-5, C-6, C-7, C-8), will appear in the downfield (aromatic) region. The carbon atom bearing the bromine, C-9, will have its chemical shift significantly influenced by the halogen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on related structures)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1, C-4 | 25 - 35 |

| C-2, C-3 | 20 - 25 |

| C-5, C-6, C-7, C-8 | 120 - 135 |

| C-4a, C-5a, C-8a, C-10a | 125 - 150 |

| C-9 | 140 - 155 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assigning these signals and confirming the molecule's intricate connectivity. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons on C-1 and C-2, C-2 and C-3, and C-3 and C-4, confirming the sequence of the methylene groups in the saturated ring. It would also reveal the coupling network among the aromatic protons H-5 through H-8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the definitive assignment of each protonated carbon by linking the already identified proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduyoutube.com HMBC is critical for piecing together the entire molecular framework, especially around quaternary carbons. For instance, it would show correlations from the protons at C-1 and C-4 to the quaternary carbon C-4a and the aromatic carbon C-5, and from the aromatic protons to key quaternary carbons like C-9 and C-10a, thereby confirming the fusion of the ring systems.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. chemguide.co.uk

For this compound (C₁₃H₁₂BrN), the molecular weight is approximately 262.15 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion ([M]⁺ and [M+2]⁺) of nearly equal intensity. youtube.comdocbrown.infoyoutube.com This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio.

The molecular ions are high-energy species that can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help identify the molecule. Plausible fragmentation pathways for this compound could include:

Loss of a bromine radical to give a fragment ion at m/z corresponding to [M-Br]⁺.

Fragmentation of the tetrahydro ring, for example, through a retro-Diels-Alder reaction, leading to the loss of ethylene.

Loss of a hydrogen radical to form an [M-H]⁺ ion.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info The IR spectrum of this compound would show several characteristic absorption bands:

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

~2950-2850 cm⁻¹: Aliphatic C-H stretching vibrations from the methylene groups in the tetrahydro ring.

~1620-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations, characteristic of the heterocyclic aromatic system.

~1350-1200 cm⁻¹: C-N stretching vibrations.

Below 800 cm⁻¹: C-H out-of-plane bending vibrations for the substituted aromatic ring.

~650-500 cm⁻¹: The C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum. docbrown.info

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the exact positions of all atoms.

An X-ray crystal structure analysis of this compound would provide unambiguous confirmation of its covalent structure. It would yield precise data on bond lengths, bond angles, and torsion angles. researchgate.net This technique would confirm the planarity of the fused aromatic system. Furthermore, it would reveal the specific conformation of the non-aromatic tetrahydro ring, which is expected to adopt a puckered, low-energy conformation such as a half-chair to minimize steric strain. This level of detail is unattainable by other spectroscopic methods and provides the ultimate proof of structure.

Computational and Theoretical Investigations of Brominated Tetrahydroacridine Structures and Reactivity

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is instrumental in predicting the activity of novel compounds and understanding the key molecular features that influence their therapeutic effects.

Classical and three-dimensional (3D) QSAR studies have been pivotal in elucidating the structure-activity relationships of tetrahydroacridine derivatives. nih.gov In a notable study focused on acetylcholinesterase (AChE) inhibitors related to tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine), researchers developed QSAR models to predict the inhibitory activity of various analogues. nih.govacs.org These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties, such as hydrophobicity, electronic effects, and steric factors.

While direct QSAR models for 9-bromo-1,2,3,4-tetrahydroacridine are not extensively documented in publicly available literature, the predictive power of these models has been demonstrated for closely related brominated analogues. For instance, a classical QSAR model was used to predict the pIC₅₀ value of 6-bromo-9-amino-1,2,3,4-tetrahydroacridine, a structural isomer of the compound of interest. nih.govresearchgate.net The reasonable agreement between the predicted and experimental values for this analogue underscores the utility of QSAR in forecasting the biological activity of brominated tetrahydroacridines. nih.govresearchgate.net

The development of these predictive models often involves dividing a set of compounds into a training set, used to build the model, and a test set, used to validate its predictive capability. nih.gov For 3D-QSAR, the three-dimensional alignment of the molecules is a critical step, often guided by the conformation of the most active compound in the series. nih.gov

The insights gained from such QSAR studies are invaluable for the rational design of new derivatives with potentially enhanced activity. nih.gov By understanding the quantitative impact of different substituents on the tetrahydroacridine scaffold, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success.

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that provides a detailed understanding of the steric and electrostatic interactions between a ligand and its target receptor. nih.gov This method calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity.

In the context of brominated tetrahydroacridines, CoMFA has been instrumental in analyzing the steric and electronic effects of substituents on the acridine (B1665455) nucleus. nih.govacs.org For a series of 9-amino-1,2,3,4-tetrahydroacridine analogues, a highly significant CoMFA model was developed. nih.gov This model was consistent with classical QSAR findings, emphasizing the negative steric contribution of substituents at position 7 and suggesting a favorable hydrophobic effect for substituents at position 6. nih.gov

A key application of CoMFA is its predictive power. For 6-bromo-9-amino-1,2,3,4-tetrahydroacridine, the CoMFA model predicted a pIC₅₀ value of 7.40 for AChE inhibition. nih.govresearchgate.net This prediction, alongside the classical QSAR prediction, was in reasonable agreement with the experimentally determined value, validating the model's utility. nih.govresearchgate.net

Below is a data table summarizing the predicted and experimental activity for 6-bromo-9-amino-1,2,3,4-tetrahydroacridine, showcasing the predictive accuracy of QSAR and CoMFA models.

| Compound | Classical QSAR Predicted pIC₅₀ | CoMFA Predicted pIC₅₀ | Experimental pIC₅₀ | Experimental IC₅₀ (µM) |

| 6-bromo-9-amino-1,2,3,4-tetrahydroacridine | 7.31 | 7.40 | 7.18 | 0.066 (±0.009) |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is crucial for understanding the specific interactions that drive ligand binding and for rationalizing the observed biological activity. For brominated tetrahydroacridines, molecular docking simulations have been employed to investigate their interactions with various biological targets.

Docking studies on derivatives of 9-amino-1,2,3,4-tetrahydroacridine have provided insights into their binding modes within the active site of acetylcholinesterase (AChE). nih.govacs.org These simulations often reveal key hydrogen bonding interactions and hydrophobic contacts that are essential for inhibitory activity. The alignment of molecules for 3D-QSAR studies, such as CoMFA, is frequently guided by the binding poses obtained from molecular docking. nih.govacs.org

While specific docking studies focusing exclusively on this compound are limited in the public domain, research on related compounds provides a framework for understanding its potential interactions. For example, the docking of N-(bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine was performed to rationalize its in vitro activity. nih.gov

The process of molecular docking typically involves preparing the ligand and receptor structures, defining a binding site or "docking box" on the receptor, and then using a scoring function to evaluate the different binding poses of the ligand. The results are often visualized to analyze the intermolecular interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions, which contribute to the stability of the ligand-receptor complex.

In Silico Prediction of Chemical Behavior and Interactions

In silico methods for predicting the chemical behavior and interactions of molecules are becoming increasingly important in drug discovery and development. These computational tools can forecast a wide range of properties, including biological activity, toxicity, and pharmacokinetic profiles, thereby reducing the need for extensive experimental testing in the early stages of research.

For this compound and its derivatives, in silico prediction has been utilized to establish their potential biological activity spectrum. nih.gov One study employed the SuperPred 3.0 web resource to predict the biological targets of these compounds. nih.gov The results were compared with those of known drugs containing the acridine nucleus, such as Tacrine and Amsacrine. nih.gov

A significant finding from these predictions was the identification of common biological targets. For instance, DNA-(apurine or apyrimidine site) lyase was predicted as a common target for brominated hydrogenated acridines and the reference drugs, with binding probabilities ranging from 82% to 97.5%. nih.gov Furthermore, butyrylcholinesterase and transcription factor 1-α were also identified as common predicted targets for derivatives of this compound, Tacrine, and Amsacrine, with high binding probabilities. nih.gov

The following table summarizes the predicted biological targets and their corresponding binding probabilities for derivatives of this compound.

| Predicted Biological Target | Predicted Binding Probability (%) |

| Butyrylcholinesterase | 90.4 - 98.2 |

| Transcription factor 1-α | 92.02 - 98.01 |

| DNA-(apurine or apyrimidine site) lyase | 82 - 97.5 |

In addition to predicting biological targets, in silico methods can also be used to estimate the toxicity of compounds. An in silico prediction of the acute toxicity of bromo-derivatives of acridine was performed in rats. nih.gov This study found that this compound had a higher predicted toxicity compared to some of its other bromo-derivatives. nih.gov Such predictions are crucial for the early identification of potential safety concerns and for guiding the selection of compounds for further development.

The application of these in silico predictive tools allows researchers to build a comprehensive profile of a compound's likely chemical behavior and biological interactions before it is synthesized, accelerating the drug discovery process and enabling more informed decision-making.

Advanced Applications in Synthetic Chemistry and Materials Science

Role as Key Intermediates for the Synthesis of Complex Organic Molecules

9-Bromo-1,2,3,4-tetrahydroacridine is a valuable precursor for the synthesis of more intricate organic structures. The bromine atom at the 9-position provides a reactive site for various chemical modifications, allowing for the introduction of diverse functional groups. This adaptability makes it a crucial intermediate in the construction of complex molecular architectures.

For instance, the tetrahydroacridine core is a key structural motif in various biologically active compounds. The bromo-substituted variant allows for the synthesis of derivatives with potential applications in medicinal chemistry. For example, researchers have designed and synthesized novel 1,2,3,4-tetrahydro-1-acridone analogues as potential dual inhibitors for amyloid-β and tau protein aggregation, which are hallmarks of Alzheimer's disease. nih.gov In these syntheses, the bromo-substituted tetrahydroacridine can be a starting point for introducing functionalities aimed at enhancing the inhibitory activity. nih.gov

Furthermore, the reactivity of the C-Br bond enables a variety of cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. This capability allows for the integration of the tetrahydroacridine scaffold into larger, more complex molecular systems. The synthesis of novel 1-substituted and 1,9-disubstituted-1,2,3,4-tetrahydro-9H-carbazole derivatives as potential anticancer agents showcases the utility of related heterocyclic systems in creating complex, biologically relevant molecules. mdpi.com

Catalytic Applications of Acridinium (B8443388) Salts in Organic Transformations

Acridinium salts, which can be derived from this compound, have emerged as powerful organophotocatalysts. researchgate.netnih.gov These catalysts offer a sustainable alternative to traditional transition-metal-based photocatalysts and have been employed in a wide array of organic transformations. nih.govacs.org The catalytic activity of acridinium salts stems from their unique photophysical and electrochemical properties, which can be fine-tuned through structural modifications. rsc.orgnih.gov

Photoredox Catalysis and Electron Transfer Processes

Acridinium salts are highly effective in photoredox catalysis, a process that utilizes visible light to drive chemical reactions. researchgate.netnih.gov Upon photoexcitation, the acridinium salt reaches an excited state with enhanced redox potentials, enabling it to participate in single-electron transfer (SET) processes with organic substrates. rsc.orgsigmaaldrich.com This process can generate highly reactive radical intermediates under mild conditions, opening up new avenues for chemical synthesis. sigmaaldrich.comyoutube.com

The general mechanism involves the excited photocatalyst acting as an electron shuttle. It can interact with an electron donor to become a potent reducing agent or with an electron acceptor to become a strong oxidizing agent. rsc.org The versatility of acridinium-based photocatalysts allows for both oxidative and reductive quenching cycles, expanding the scope of accessible transformations. youtube.com For example, the excited state of an acridinium salt can be quenched by an electron donor, generating a reduced form of the catalyst and a radical cation from the donor. nih.gov This reduced catalyst can then donate an electron to a substrate, completing the catalytic cycle. Conversely, in an oxidative cycle, the excited catalyst accepts an electron from a substrate, which is then oxidized.

A key aspect of acridinium photoredox catalysis is the potential for back electron transfer (BET), a process where the photogenerated radical ion pair recombines. rsc.org Understanding and controlling BET is crucial for optimizing the efficiency of photocatalytic reactions.

Oxidative Transformations Mediated by Acridinium Species

Acridinium species are particularly adept at mediating oxidative transformations. researchgate.netdntb.gov.ua The highly oxidizing nature of the excited state of acridinium salts allows for the oxidation of a wide range of organic substrates, including those with high redox potentials. researchgate.net This has enabled challenging reactions such as the direct C-H functionalization of arenes and amines. researchgate.netresearchgate.net

For instance, acridinium-based photocatalysts have been successfully used in the oxidative amination of electron-rich arenes. chemrxiv.org In these reactions, the photocatalyst, in conjunction with an oxidant like oxygen, facilitates the formation of a C-N bond, providing a direct route to valuable arylamine products. chemrxiv.org These transformations are significant as they offer a more atom-economical and environmentally friendly alternative to traditional methods that often require pre-functionalized starting materials and transition metal catalysts. dntb.gov.uachemrxiv.org

The development of dicationic acridinium/carbene hybrids has further expanded the scope of oxidative transformations, enabling the oxidation of even electron-deficient arenes. chemrxiv.org These novel catalysts exhibit enhanced oxidizing power, allowing for previously inaccessible coupling reactions. chemrxiv.org

Development of Advanced Materials for Optoelectronic Devices

The unique photophysical properties of acridine (B1665455) derivatives, including those derived from this compound, make them promising candidates for applications in optoelectronic devices. researchgate.netalfa-chemistry.com Their ability to absorb and emit light, coupled with their tunable electronic properties, has led to their investigation as host materials for organic light-emitting diodes (OLEDs) and as fluorescent probes. researchgate.netmdpi.com

Host Materials for Organic Light-Emitting Diodes (OLEDs)

In the architecture of an OLED, a host material is used to disperse an emissive guest (dopant), facilitating efficient energy transfer and light emission. Acridine-based compounds have been explored as host materials due to their high thermal stability and suitable energy levels for efficient charge transport and injection. mdpi.comresearchgate.net

For a material to function effectively as a host in a phosphorescent OLED (PhOLED), it should possess a high triplet energy to prevent energy back-transfer from the phosphorescent dopant. ep2-bayreuth.de Carbazole derivatives are a well-known class of host materials due to their high triplet energies. mdpi.com Acridine-based materials, which share structural similarities with carbazoles, have also shown promise in this area. researchgate.net For example, spiro[fluorene-9,9'-xanthene]-based materials, which incorporate a similar rigid, planar structure, have been demonstrated as efficient hosts for green and blue PhOLEDs. researchgate.net The design of host materials often involves creating a bipolar structure, capable of transporting both holes and electrons, to ensure a balanced charge flux within the emissive layer. researchgate.net

Fluorescent Probes and Dyes (from a chemical perspective)

The inherent fluorescence of the acridine scaffold makes its derivatives, including those originating from this compound, suitable for use as fluorescent probes and dyes. nih.gov A fluorescent probe is a molecule that can be used to detect the presence of specific ions, molecules, or changes in the local environment through changes in its fluorescence properties.

The bromo-substituent on the tetrahydroacridine ring can be strategically replaced with various functional groups to create probes with high selectivity and sensitivity for specific analytes. For example, the introduction of fluorobenzoic acid moieties to the 9-amino-1,2,3,4-tetrahydroacridine core has led to the development of multifunctional agents for Alzheimer's disease treatment that also act as inhibitors of cholinesterases and β-amyloid aggregation. nih.gov The design of such probes often involves a fragment-based approach, where different molecular components are combined to achieve the desired properties. nih.govnih.gov The resulting compounds can exhibit changes in their fluorescence emission upon binding to the target, allowing for its detection and quantification.

Q & A

Basic Research Question

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of bromine vapors .

- Disposal : Neutralize waste with 10% sodium thiosulfate before disposal in halogenated waste containers .

How can researchers resolve contradictions in reported reaction yields for 9-Bromo-THA synthesis across different studies?

Advanced Research Question

Discrepancies often arise from:

- Purity of Starting Materials : THA purity (>98%) minimizes side reactions .

- Analytical Methods : HPLC vs. NMR quantification can yield differing purity assessments .

- Scale Effects : Milligram-scale reactions may underperform due to inefficient mixing vs. bulk synthesis .

Resolution : Reproduce experiments using standardized protocols (e.g., IUPAC guidelines) and report detailed reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.